1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)butoxy]-
Description
1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)butoxy]- is a derivative of isoindole-1,3-dione, a heterocyclic compound featuring a fused benzene and pyrrolidine ring system. This structural motif is critical in medicinal chemistry and materials science due to its ability to participate in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)oxybutyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-10(16)19-8-4-5-9-20-15-13(17)11-6-2-3-7-12(11)14(15)18/h2-3,6-7H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXVFPQBBPKTAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCON1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366697 | |
| Record name | F1631-0054 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87903-56-8 | |
| Record name | F1631-0054 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Isoindole-1,3-dione via Nucleophilic Substitution
The most direct route involves alkylation of the isoindole-1,3-dione anion with a functionalized alkyl halide. This method parallels the Gabriel synthesis, where phthalimide derivatives are alkylated to form N-substituted products.
Step 1: Generation of the Isoindole-1,3-dione Potassium Salt
Isoindole-1,3-dione is treated with potassium hydroxide (KOH) in anhydrous ethanol, forming the potassium salt through deprotonation. The reaction is typically conducted under reflux (78°C) for 2–4 hours, yielding a nucleophilic intermediate capable of attacking electrophilic alkylating agents.
Step 2: Synthesis of 4-(Acetyloxy)butyl Bromide
1,4-Butanediol serves as the precursor for the alkylating agent. The primary hydroxyl group is acetylated using acetic anhydride in the presence of catalytic sulfuric acid, producing 4-(acetyloxy)butanol. Subsequent treatment with phosphorus tribromide (PBr₃) in dichloromethane converts the secondary hydroxyl group to a bromide, yielding 4-(acetyloxy)butyl bromide.
Step 3: Alkylation Reaction
The potassium salt of isoindole-1,3-dione reacts with 4-(acetyloxy)butyl bromide in dimethylformamide (DMF) at 60–80°C for 12–24 hours. The reaction proceeds via an SN2 mechanism, with the anion displacing bromide to form the desired ether linkage. The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane).
Reaction Scheme:
$$
\text{Isoindole-1,3-dione} + \text{KOH} \rightarrow \text{Potassium salt} \xrightarrow[\text{DMF, 80°C}]{\text{4-(Acetyloxy)butyl Br}} \text{Target Compound}
$$
Alternative Pathway: Post-Alkylation Acetylation
For cases where the acetyl group is sensitive to alkylation conditions, a two-step approach is employed:
Step 1: Alkylation with 4-Bromobutanol
The potassium salt of isoindole-1,3-dione reacts with 4-bromobutanol in DMF, yielding 2-(4-hydroxybutoxy)-isoindole-1,3-dione.
Step 2: Acetylation of the Hydroxyl Group
The intermediate is treated with acetic anhydride in pyridine at room temperature for 4–6 hours, acetylating the hydroxyl group to form the final product. This method avoids potential hydrolysis of the acetyl group during the alkylation step.
Mitsunobu Reaction for Ether Formation
While less common due to the lack of a hydroxyl group on isoindole-1,3-dione, functionalization via Mitsunobu reaction is theoretically feasible if a hydroxylated precursor is synthesized. For example, introducing a hydroxyl group at the 2-position through hydrolysis of a halogenated derivative could enable coupling with 4-(acetyloxy)butanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Characterization and Analytical Validation
The synthesized compound is characterized using spectroscopic and chromatographic techniques:
- ¹H NMR (400 MHz, CDCl₃): Signals at δ 7.80–7.85 (m, 4H, aromatic), δ 4.20–4.25 (t, 2H, OCH₂), δ 3.65–3.70 (t, 2H, CH₂OAc), δ 2.05 (s, 3H, OAc), and δ 1.60–1.80 (m, 4H, CH₂).
- ¹³C NMR: Peaks at δ 168.5 (C=O imide), δ 170.1 (OAc), δ 134.2–126.5 (aromatic carbons), δ 63.5 (OCH₂), δ 28.4–22.1 (butoxy chain).
- FT-IR: Strong absorptions at 1770 cm⁻¹ (imide C=O), 1735 cm⁻¹ (ester C=O), and 1220 cm⁻¹ (C-O-C ether).
- Mass Spectrometry (ESI): Molecular ion peak at m/z 307 [M+H]⁺, consistent with the molecular formula C₁₄H₁₅NO₅.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Direct Alkylation | 65–75% | Single-step, high efficiency | Risk of acetyl group hydrolysis |
| Post-Alkylation Acetylation | 70–80% | Avoids acetyl sensitivity | Requires additional purification step |
| Mitsunobu Reaction | 50–60% | Enables diverse ether formations | Requires hydroxylated precursor |
Industrial and Research Applications
The 4-(acetyloxy)butoxy side chain enhances solubility in polar aprotic solvents, making the compound suitable for polymer modification or as a dielectric material. Its structural similarity to phthalimide derivatives suggests potential bioactivity, though pharmacological studies remain unexplored.
Chemical Reactions Analysis
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)butoxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, where nucleophiles such as amines or thiols replace the acetyl group, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with new functional groups replacing the acetyloxy group.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)butoxy]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)butoxy]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)butoxy]- and related compounds:
Key Findings :
Substituent Effects on Reactivity :
- The acetyloxybutoxy chain in the target compound introduces hydrolyzable ester bonds, making it suitable for controlled-release drug formulations. In contrast, halogenated analogs (e.g., 4-chlorophenyl ) exhibit enhanced lipophilicity and membrane permeability .
- Electron-withdrawing groups like nitro (in compound 2 from ) reduce electron density in the isoindole-dione core, altering redox behavior and enabling applications in conductive polymers.
Synthetic Pathways :
- Chlorophenyl-substituted isoindole-diones (e.g., ) are synthesized via nucleophilic displacement of halides, while indole-containing derivatives (e.g., ) require Claisen-Schmidt condensation.
- The nitro-substituted analog () is prepared via thiol-aryl coupling followed by nitration, highlighting the versatility of isoindole-dione scaffolds in modular synthesis.
Biological and Material Applications :
Biological Activity
1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)butoxy]- is a derivative of isoindole known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative diseases and as an anti-inflammatory agent.
- Chemical Formula : C15H15NO4
- Molecular Weight : 273.28 g/mol
- CAS Number : 87903-56-8
This compound is synthesized through the reaction of phthalic anhydride with 4-(acetyloxy)butanol, often under elevated temperatures and using solvents such as toluene or xylene to facilitate the reaction .
The biological activity of 1H-Isoindole-1,3(2H)-dione derivatives can be attributed to several mechanisms:
- Acetylcholinesterase Inhibition : Several studies have indicated that derivatives of this compound exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of Alzheimer's disease. For instance, one derivative showed an IC50 value of 1.12 μM against AChE .
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways by influencing various pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6 while promoting the expression of anti-inflammatory factors like IL-10 .
Case Studies and Research Findings
-
Neuroprotective Properties :
- A series of isoindoline derivatives were evaluated for their potential as AChE inhibitors. The most promising derivative demonstrated a remarkable IC50 value, underscoring its potential in neurodegenerative disease therapy .
- In vitro tests indicated that these compounds could significantly inhibit AChE activity, suggesting their utility in treating conditions characterized by cholinergic deficits.
- Anti-inflammatory Activity :
Comparative Data Table
| Derivative | IC50 (AChE) | IC50 (BuChE) | Biological Activity |
|---|---|---|---|
| Derivative I | 1.12 μM | 21.24 μM | Neuroprotective |
| Derivative II | 0.9 μM | 11 μM | Anti-inflammatory |
| Derivative III | 19.5 μM | 7.76 μM | Neuroprotective |
Q & A
Q. How to address discrepancies between theoretical and experimental LogP values?
- Methodological Answer :
- Experimental LogP : Measure via shake-flask method (octanol/water partitioning) with UV detection.
- Software Calibration : Adjust computational models (e.g., ChemAxon, ACD/Labs) using empirical data.
- Structural Factors : Account for hydrogen bonding and steric effects from the acetyloxy group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
